molecular formula C7H8ClFN2O2 B591567 (2-Fluoro-4-nitrophenyl)methanamine hydrochloride CAS No. 937783-91-0

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride

Cat. No.: B591567
CAS No.: 937783-91-0
M. Wt: 206.601
InChI Key: XQYQOPBLPZQDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8ClFN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with a methanamine group, making it a versatile compound for various chemical reactions and applications .

Scientific Research Applications

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for “(2-Fluoro-4-nitrophenyl)methanamine hydrochloride” is not specified in the available literature. It’s worth noting that the mechanisms of action for chemical compounds depend on their intended use, such as whether they’re used as reagents in chemical reactions, active ingredients in pharmaceuticals, etc .

Future Directions

The future directions for the use of “(2-Fluoro-4-nitrophenyl)methanamine hydrochloride” are not specified in the available literature. The potential applications of a chemical compound depend on its physical and chemical properties, as well as current research trends in the field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-nitrophenyl)methanamine hydrochloride typically involves the reaction of 2-fluoro-4-nitroaniline with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-fluoro-4-nitroaniline

    Reagents: Formaldehyde, hydrochloric acid

    Conditions: Room temperature, sealed in dry conditions

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst

    Substitution: Nucleophiles such as hydroxide ions, under basic conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)methanamine hydrochloride
  • (2-Fluoro-4-aminophenyl)methanamine
  • (2-Fluoro-4-nitrophenyl)ethanamine

Uniqueness

(2-Fluoro-4-nitrophenyl)methanamine hydrochloride is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various chemical transformations and applications in research.

Properties

IUPAC Name

(2-fluoro-4-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2.ClH/c8-7-3-6(10(11)12)2-1-5(7)4-9;/h1-3H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYQOPBLPZQDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743925
Record name 1-(2-Fluoro-4-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937783-91-0
Record name 1-(2-Fluoro-4-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.